六氯合铂(IV)酸钠

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

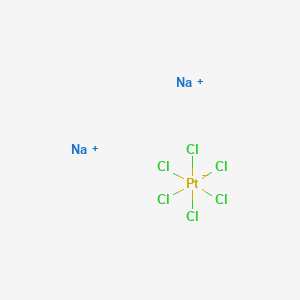

Disodium hexachloroplatinate, also known as sodium hexachloroplatinate, is an inorganic compound with the chemical formula Na₂[PtCl₆]. It consists of the sodium cation and the hexachloroplatinate anion. This compound is typically found as an orange crystalline solid and is known for its solubility in water. It is widely used in various scientific and industrial applications due to its unique chemical properties .

科学研究应用

Disodium hexachloroplatinate has a wide range of applications in scientific research:

作用机制

Target of Action

Disodium hexachloroplatinate, also known as Sodium hexachloroplatinate (IV), is an inorganic compound with the formula Na2[PtCl6], consisting of the sodium cation and the hexachloroplatinate anion It has been used as a precursor for the photoreductive deposition of metallic platinum on various substrates such as a photoactive protein film .

Mode of Action

It’s known that the compound can react with a base, such as sodium hydroxide, producing [pt(oh)6]−2 ion . This suggests that it may interact with its targets through redox reactions or complex formation.

Biochemical Pathways

It has been observed that hexachloroplatinate (iv) ions were taken up by unicellular algae, where they were reduced to divalent form . This suggests that Disodium hexachloroplatinate may interact with biological systems through redox reactions, potentially affecting various biochemical pathways.

Pharmacokinetics

Its solubility in water suggests that it may have good bioavailability when administered in aqueous solutions.

Result of Action

It has been observed that all platinum ions taken up by the cells were reduced to divalent form . This suggests that Disodium hexachloroplatinate may induce redox reactions within cells, potentially leading to various cellular effects.

Action Environment

The action of Disodium hexachloroplatinate can be influenced by environmental factors. For instance, anhydrous sodium hexachloroplatinate, which is yellow, tends to form the orange hexahydrate upon storage in humid air . This suggests that the compound’s action, efficacy, and stability may be affected by factors such as humidity and temperature.

生化分析

Biochemical Properties

It is known that it can serve as a precursor for the creation of platinum complexes These complexes can interact with various biomolecules, potentially influencing biochemical reactions

Cellular Effects

It is known that platinum compounds can have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that it can form platinum complexes , which can have various effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

准备方法

Synthetic Routes and Reaction Conditions: Disodium hexachloroplatinate is commonly synthesized through the dissolution of platinum in aqua regia, resulting in hexachloroplatinic acid. This acid is then reacted with sodium chloride, and the solution is evaporated to leave behind the disodium hexachloroplatinate salt .

The reactions involved are as follows: [ \text{Pt} + 4 \text{HNO}_3 + 6 \text{HCl} \rightarrow \text{H}_2[\text{PtCl}_6] + 4 \text{NO}_2 + 4 \text{H}_2\text{O} ] [ \text{H}_2[\text{PtCl}_6] + 2 \text{NaCl} \rightarrow \text{Na}_2[\text{PtCl}_6] + 2 \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of disodium hexachloroplatinate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The compound can also be converted back to platinum metal through a series of reactions involving ammonium chloride and thermal decomposition .

化学反应分析

Types of Reactions: Disodium hexachloroplatinate undergoes various chemical reactions, including:

Oxidation and Reduction: It can be reduced to platinum metal or other platinum compounds.

Substitution: It reacts with bases such as sodium hydroxide to form different platinum complexes.

Common Reagents and Conditions:

Oxidation: Involves oxidizing agents like nitric acid.

Reduction: Can be achieved using reducing agents such as ammonium chloride.

Substitution: Typically involves bases like sodium hydroxide.

Major Products:

Platinum Metal: Obtained through reduction processes.

Platinum Complexes: Formed through substitution reactions.

相似化合物的比较

Disodium hexachloroplatinate can be compared with other platinum-based compounds such as:

- Potassium hexachloroplatinate

- Ammonium hexachloroplatinate

- Sodium hexafluorophosphate

- Sodium hexafluoroaluminate

Uniqueness: Disodium hexachloroplatinate is unique due to its high solubility in water and its widespread use as a reference compound in platinum-195 nuclear magnetic resonance spectroscopy. Its ability to form stable complexes and its relatively lower cost compared to other platinum compounds make it a preferred choice in various applications .

属性

IUPAC Name |

disodium;platinum(4+);hexachloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.2Na.Pt/h6*1H;;;/q;;;;;;2*+1;+4/p-6 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGFSULIVEYGQQY-UHFFFAOYSA-H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Na+].[Na+].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Pt+4] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6Na2Pt |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16923-58-3 |

Source

|

| Record name | DISODIUM HEXACHLOROPLATINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7589P090H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![11-Methylbenzo[b][1]benzazepine](/img/structure/B106375.png)

![2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B106376.png)

![4-[1-(1-Adamantyl)ethoxy]-4-oxobutanoic acid](/img/structure/B106377.png)